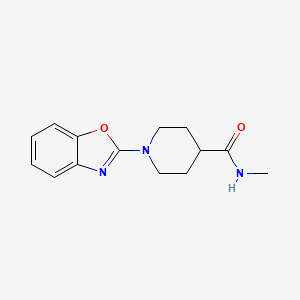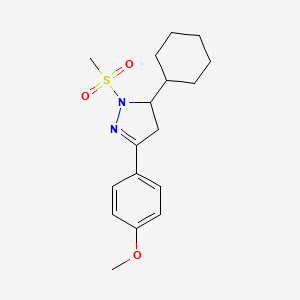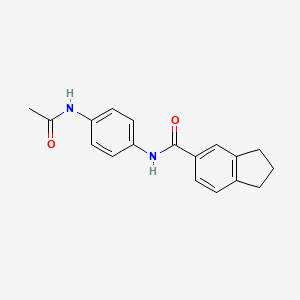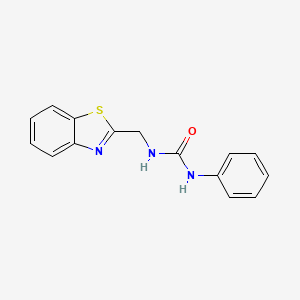
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising effects in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.
Mecanismo De Acción
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its selective inhibition of BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to inhibit the activation of other signaling pathways, such as AKT and ERK. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In preclinical studies, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and favorable tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the B-cell receptor signaling pathway. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is also highly selective for BTK, which reduces the risk of off-target effects. However, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has some limitations for lab experiments. It is a potent inhibitor of BTK, which can make it difficult to achieve partial inhibition for certain studies. Additionally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has a relatively short half-life, which can limit its use in long-term studies.
Direcciones Futuras
There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research. One potential application is in combination therapy for the treatment of B-cell malignancies and autoimmune disorders. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to enhance the activity of other drugs, such as venetoclax, in preclinical studies. Another future direction is the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity. Finally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide could be used as a tool to study the role of BTK in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a valuable tool in scientific research for its selective inhibition of BTK and potential therapeutic applications in the treatment of B-cell malignancies and autoimmune disorders. Its synthesis has been optimized to achieve high yields and purity, and it has been extensively studied in preclinical and clinical settings. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research, including combination therapy and the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs.
Métodos De Síntesis
The synthesis of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves several steps, including the preparation of the key intermediate 2-(4-morpholinyl)acetamide, which is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields and purity, making 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In particular, its selective inhibition of BTK has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been investigated for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(12-18-8-10-20-11-9-18)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,15H,3,5,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMIKQLLAMNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)


![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)

![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)

![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)